N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate pathways that induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[4-(dimethylamino)phenyl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:
- 1-phenyl-3-methyl-5-pyrazolone
- 3,5-dimethyl-1H-pyrazole
- 4-(dimethylamino)phenyl-1H-pyrazole
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N4 |
---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C14H20N4/c1-11-9-14(18(4)16-11)15-10-12-5-7-13(8-6-12)17(2)3/h5-9,15H,10H2,1-4H3 |
InChI Key |
KIYIQRJIKKYLKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
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